5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3S2/c1-3-14-4-5-15(21-14)22(18,19)16-12-13-6-8-17(9-7-13)10-11-20-2/h4-5,13,16H,3,6-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMVWFJDJOKLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride under basic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
Sulfonamide Formation: The final step involves the reaction of the thiophene ring with sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a thiophene ring, which is known for its biological activity, and a sulfonamide group that enhances its pharmacological properties. The presence of the piperidine moiety contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.
Pharmacological Applications
-
Antimicrobial Activity :
- Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds similar to 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit inhibitory effects on bacterial enzymes like DapE, which is crucial for bacterial cell wall synthesis . This suggests potential use as an antibiotic.
- Cancer Treatment :
-
Neurological Disorders :
- The piperidine structure is associated with neuroactive compounds. Research into similar compounds has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems . This compound could be explored for its effects on conditions such as depression or anxiety.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with piperidine-containing analogs, but differences in aromatic cores and functional groups lead to divergent properties.
Table 1: Structural and Property Comparison
Key Findings
Fentanyl analogs () rely on phenyl groups for opioid receptor binding, whereas the target’s thiophene may target non-opioid pathways .
Functional Group Impact: Sulfonamide vs. Acetamide: Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration compared to fentanyl-like acetamides . Methoxyethyl vs. Phenoxyethyl: The methoxyethyl group in the target compound reduces lipophilicity (logP ~2.8) compared to phenoxyethyl substituents in Compound 17 (logP ~4.5), suggesting improved aqueous solubility .
Therapeutic Implications :
- Goxalapladib ’s naphthyridine and trifluoromethyl groups confer high molecular weight (718.80 g/mol) and lipophilicity (logP ~5–6), aligning with its role as a phospholipase A2 inhibitor for atherosclerosis .
- The target compound’s moderate logP (~2.8) and smaller size (~345 g/mol) suggest suitability for oral administration, though its therapeutic target remains unconfirmed.
Biological Activity
5-ethyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene-based sulfonamides, which have garnered attention due to their biological activities, particularly as inhibitors of carbonic anhydrase (CA) isoenzymes. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
Inhibition of Carbonic Anhydrase
A significant aspect of the biological activity of thiophene-based sulfonamides, including the compound , is their role as inhibitors of carbonic anhydrase isoenzymes (hCA-I and hCA-II).
- Mechanism of Action :
-
Efficacy :
- Research indicates that thiophene-based sulfonamides exhibit potent inhibition with IC50 values ranging from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II. The Ki values were reported between 66.49 ± 17.15 nM to 234.99 ± 15.44 µM for hCA-I and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM for hCA-II .
Case Studies
Several studies have explored the biological activity of thiophene-based sulfonamides:
-
Study on Inhibition Effects :
- A study published in December 2020 evaluated various thiophene-based sulfonamides against human erythrocytes' carbonic anhydrase isoenzymes. The findings highlighted that compounds with small alkyl substitutions showed varying degrees of inhibition, indicating structure-activity relationships (SAR) that are critical for developing more effective inhibitors .
- Quantitative Structure-Activity Relationship (QSAR) :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Parameter | hCA-I | hCA-II |
|---|---|---|
| IC50 (nM) | 69 nM - 70 µM | 23.4 nM - 1.405 µM |
| Ki (nM) | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |
| Mechanism | Noncompetitive inhibition | Noncompetitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
